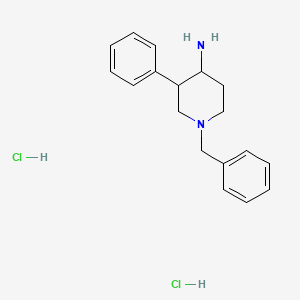

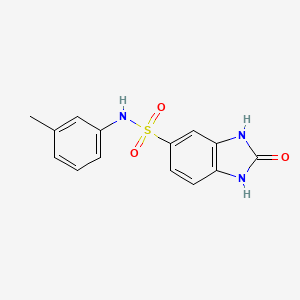

1-Benzyl-3-phenylpiperidin-4-amine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride involves the addition of TiCl4 and NEt3 to toluene, followed by the addition of 1-benzyl-4-methyl-3-ketone piperidine. The reaction is then carried out with a methylamine solution for 4 hours, followed by the addition of NaBH (OAC) 3 and glacial acetic acid .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 1-Benzyl-3-phenylpiperidin-4-amine;dihydrochloride .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Biological Activity

Research on compounds structurally related to 1-Benzyl-3-phenylpiperidin-4-amine; dihydrochloride demonstrates significant antimicrobial and cytotoxic activities. For instance, derivatives of 1H-benzimidazole, which share a similar structural framework, have shown good antibacterial activity against various strains and notable cytotoxic activity in vitro (Noolvi et al., 2014). These findings suggest that related compounds, including 1-Benzyl-3-phenylpiperidin-4-amine; dihydrochloride, could be explored for their potential as antibacterial and anticancer agents.

Synthetic Chemistry and Catalysis

In the realm of synthetic chemistry, the reactivity of tertiary alkylamines, including compounds similar to 1-Benzyl-3-phenylpiperidin-4-amine; dihydrochloride, has been studied for their interactions with benzhydrylium ions. These studies offer insights into their kinetic behaviors and potential applications in catalysis and organic synthesis (Ammer et al., 2010). Understanding these interactions can lead to the development of new synthetic methodologies involving such compounds.

Organic Synthesis and Chemical Transformations

The structural modification and functionalization of piperidine derivatives have been explored for creating new organic molecules with potential applications in drug development and material science. Research on regio- and stereoselective synthesis of trans-4-amino-3-hydroxypiperidines showcases the versatility of piperidine derivatives in organic synthesis, pointing towards the utility of 1-Benzyl-3-phenylpiperidin-4-amine; dihydrochloride in similar chemical transformations (Veselov et al., 2009).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-benzyl-3-phenylpiperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2.2ClH/c19-18-11-12-20(13-15-7-3-1-4-8-15)14-17(18)16-9-5-2-6-10-16;;/h1-10,17-18H,11-14,19H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTMVVXEKORDQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N)C2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-dimethoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2689586.png)

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine](/img/structure/B2689587.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2689590.png)

![N,N-diisopropyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2689602.png)

![ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2689608.png)